Cas no 84670-53-1 (N,N,7-trimethyl-2,2-dioxo-3,4,5,6-tetrahydrooxathiino[6,5-e]indol-4-amine)
![N,N,7-trimethyl-2,2-dioxo-3,4,5,6-tetrahydrooxathiino[6,5-e]indol-4-amine structure](https://www.kuujia.com/scimg/cas/84670-53-1x500.png)
84670-53-1 structure
Product name:N,N,7-trimethyl-2,2-dioxo-3,4,5,6-tetrahydrooxathiino[6,5-e]indol-4-amine
N,N,7-trimethyl-2,2-dioxo-3,4,5,6-tetrahydrooxathiino[6,5-e]indol-4-amine Chemical and Physical Properties
Names and Identifiers
-
- N,N,7-trimethyl-2,2-dioxo-3,4,5,6-tetrahydrooxathiino[6,5-e]indol-4-amine
- NSC371818
- DTXSID30321199
- 84670-53-1
- NSC-371818
-
- Inchi: InChI=1S/C13H18N2O3S/c1-14(2)12-8-19(16,17)18-13-9(12)4-5-11-10(13)6-7-15(11)3/h6-7,12H,4-5,8H2,1-3H3
- InChI Key: QCKATHQFQSFOKV-UHFFFAOYSA-N
- SMILES: CN1C=CC2=C1CCC3=C2OS(=O)(=O)CC3N(C)C
Computed Properties
- Exact Mass: 282.10381361g/mol
- Monoisotopic Mass: 282.10381361g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 1
- Complexity: 507
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 59.9Ų
- XLogP3: 0.2
N,N,7-trimethyl-2,2-dioxo-3,4,5,6-tetrahydrooxathiino[6,5-e]indol-4-amine Related Literature
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554
-
Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
84670-53-1 (N,N,7-trimethyl-2,2-dioxo-3,4,5,6-tetrahydrooxathiino[6,5-e]indol-4-amine) Related Products
- 2229533-16-6(3-(4-chloro-1-ethyl-1H-imidazol-5-yl)-3,3-difluoropropanoic acid)
- 2171700-39-1(1-(3-amino-1-ethylpiperidin-3-yl)-3,3-dimethylcyclobutan-1-ol)
- 2679808-89-8((3R)-3-acetamido-5-phenylpentanoic acid)
- 2172487-21-5(2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4,4-trifluorobutanoylazetidin-3-yl}acetic acid)
- 2172429-74-0(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-3-methoxy-2-methylpropanoic acid)
- 1215814-78-0(Ethyl 6-bromo-4-(diethylamino)quinoline-3-carboxylate)
- 2138561-63-2(4-methyl-3-(1-methyl-1H-1,2,4-triazol-3-yl)cyclohexan-1-one)
- 50601-47-3(2,2,2-trichloroethyl methacrylate)
- 866018-14-6(2,5-dimethyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazoline)
- 2680550-13-2(2-Acetyl-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid)
Recommended suppliers
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
CN Supplier
Bulk

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
CN Supplier
Reagent

Xiamen PinR Bio-tech Co., Ltd.
Gold Member
CN Supplier
Bulk

Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
CN Supplier
Reagent

Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
CN Supplier
Reagent
